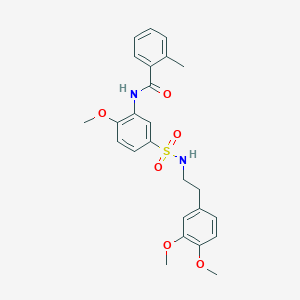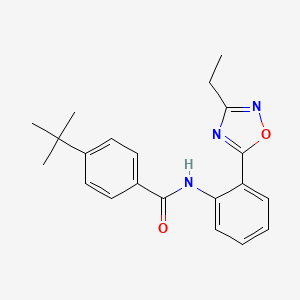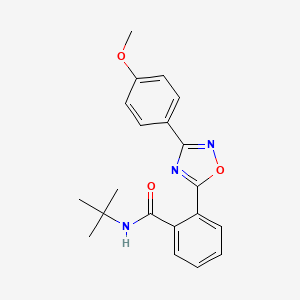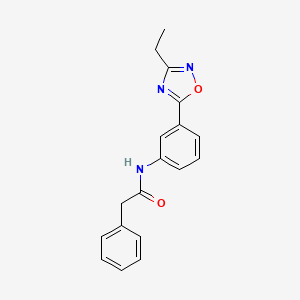
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as EPOC or 3-EPOC, and it belongs to the class of oxadiazole derivatives. EPOC has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The exact mechanism of action of EPOC is not fully understood. However, studies have suggested that EPOC may exert its therapeutic effects by modulating various signaling pathways in cells. For example, EPOC has been shown to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell survival and proliferation. EPOC has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
EPOC has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that EPOC inhibits the growth of cancer cells and induces apoptosis. EPOC has also been shown to reduce the production of pro-inflammatory cytokines in immune cells. Additionally, EPOC has been shown to protect neurons from oxidative stress and may have potential neuroprotective effects.
実験室実験の利点と制限
One advantage of using EPOC in lab experiments is its potential therapeutic properties. EPOC has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which make it an attractive candidate for further research. However, one limitation of using EPOC in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain assays.
将来の方向性
There are several future directions for research on EPOC. One potential area of study is the development of EPOC analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of EPOC and its potential therapeutic targets. Finally, clinical studies are needed to evaluate the safety and efficacy of EPOC in humans and its potential use in the treatment of various diseases.
合成法
The synthesis of EPOC involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 3-aminophenylacetic acid in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
EPOC has been extensively studied for its potential therapeutic properties. In vitro studies have shown that EPOC exhibits anti-cancer activity by inducing apoptosis in cancer cells. Additionally, EPOC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies have also suggested that EPOC has neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-16-20-18(23-21-16)14-9-6-10-15(12-14)19-17(22)11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKSFSMFLSNDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

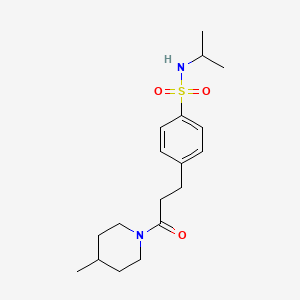
![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)
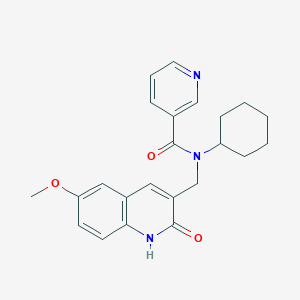
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)






![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)
